2-(4-Chloro-benzylsulfanyl)-4-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine
Overview
Description
2-(4-Chloro-benzylsulfanyl)-4-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine is a useful research compound. Its molecular formula is C17H10Cl2F3N3S and its molecular weight is 416.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
A structurally similar compound, 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-n-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ml267), is known to inhibit bacterial phosphopantetheinyl transferases (pptases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
Ml267, a related compound, exhibits submicromolar inhibition of bacterial sfp-pptase . This suggests that our compound might interact with its target in a similar manner, potentially inhibiting the activity of the enzyme and thus disrupting essential bacterial processes.
Biochemical Pathways
Given the potential target of this compound, it may impact the pathways involving the post-translational modification of proteins in bacteria, which is crucial for their viability and virulence .
Pharmacokinetics
The related compound ml267 has been highlighted for its in vitro adme properties and in vivo pharmacokinetic profiles
Result of Action
Ml267 was found to attenuate the production of an sfp-pptase-dependent metabolite when applied to bacillus subtilis at sublethal doses . This suggests that our compound might have a similar effect, potentially leading to the disruption of bacterial growth.
Action Environment
Chemical genetic studies of ml267 implicated efflux as a mechanism for resistance in escherichia coli . This suggests that factors such as bacterial resistance mechanisms could influence the action of our compound.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2F3N3S/c18-12-3-1-10(2-4-12)9-26-16-23-6-5-14(25-16)15-13(19)7-11(8-24-15)17(20,21)22/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOUCIRZNZWEJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=CC(=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2F3N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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